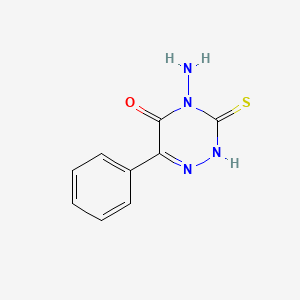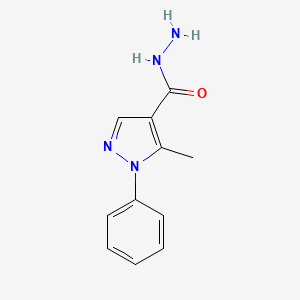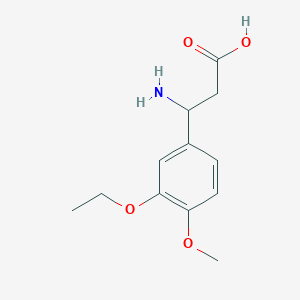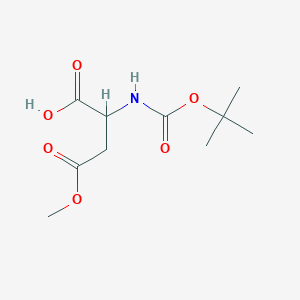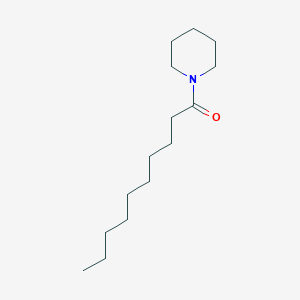
N-(Decanoyl)piperidine
Overview
Description
N-(Decanoyl)piperidine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms this compound is characterized by the presence of a decanoyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Acylation of Piperidine: One common method for preparing N-(Decanoyl)piperidine involves the acylation of piperidine with decanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction: Piperidine + Decanoyl Chloride → this compound + HCl
Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
-
Amidation Reaction: Another method involves the amidation of decanoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This method is useful for producing amides in high yields.
Reaction: Decanoic Acid + Piperidine + DCC → this compound + Dicyclohexylurea
Conditions: Solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: N-(Decanoyl)piperidine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reaction: this compound + H₂O₂ → this compound N-oxide + H₂O
-
Reduction: Reduction of this compound can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Reaction: this compound + LiAlH₄ → Decylamine + Piperidine
-
Substitution: this compound can participate in nucleophilic substitution reactions, where the decanoyl group can be replaced by other functional groups.
Reaction: this compound + Nucleophile → Substituted Piperidine + Decanoic Acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, solvent (e.g., dichloromethane), room temperature.
Reduction: Lithium aluminum hydride, solvent (e.g., tetrahydrofuran), low temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols), solvent (e.g., ethanol), elevated temperature.
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: Decylamine, Piperidine
Substitution: Substituted Piperidine, Decanoic Acid
Scientific Research Applications
Chemistry: N-(Decanoyl)piperidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: this compound derivatives are explored for their pharmacological activities. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of N-(Decanoyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The decanoyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Molecular Targets and Pathways:
Enzymes: this compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling.
Ion Channels: The compound may affect ion channel function, altering ion flux and cellular excitability.
Comparison with Similar Compounds
N-(Octanoyl)piperidine: Similar structure with an octanoyl group instead of a decanoyl group. Exhibits similar reactivity but different physicochemical properties.
N-(Hexanoyl)piperidine: Contains a hexanoyl group. Used in similar applications but with variations in activity and solubility.
N-(Butanoyl)piperidine: Features a butanoyl group. Its shorter chain length affects its lipophilicity and reactivity.
Uniqueness: N-(Decanoyl)piperidine is unique due to its longer decanoyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced membrane interaction. This makes it particularly useful in applications requiring high lipid solubility and membrane permeability.
Properties
IUPAC Name |
1-piperidin-1-yldecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-9-12-15(17)16-13-10-8-11-14-16/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSPQJILWCTPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399649 | |
| Record name | N-(DECANOYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5299-66-1 | |
| Record name | 1-(1-Piperidinyl)-1-decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(DECANOYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(Decanoyl)piperidine as highlighted in the research?
A1: The research suggests that this compound, as an analog of Sarmentina, shows potential for controlling undesirable plant species, effectively acting as a herbicide []. This is based on its structural similarity to Sarmentina, which is being investigated for its herbicidal properties.
Q2: How is this compound suggested to be applied for weed control?
A3: The research indicates that both Sarmentina and its analogs, including this compound, are suggested for foliar application []. This implies that the compound is intended to be applied directly onto the leaves of the target weeds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B1308372.png)





